![molecular formula C7H3ClN2O2S B1488013 4-Chlorothieno[2,3-D]pyrimidine-6-carboxylic acid CAS No. 86825-96-9](/img/structure/B1488013.png)
4-Chlorothieno[2,3-D]pyrimidine-6-carboxylic acid
Overview
Description
4-Chlorothieno[2,3-D]pyrimidine-6-carboxylic acid is a heterocyclic aromatic organic compound characterized by the presence of a chloro group, a thiophene ring, and a pyrimidine ring
Synthetic Routes and Reaction Conditions:
Substituted Pyrimidine Derivatives: One common method involves using substituted pyrimidine-4-carboxylic acid derivatives to construct the thiophene ring[_{{{CITATION{{{_1{Efficient method for the synthesis of novel substituted thieno2,3-d ....
2-Nitrothiophenes: Another approach uses 2-nitrothiophenes as starting compounds, which are reduced with phosphorus trichloride to form esters of the target acids[_{{{CITATION{{{_1{Efficient method for the synthesis of novel substituted thieno2,3-d ....
Inverse Electron-Deficit Diels–Alder Reaction: This method employs 2-aminothiophene-3-carboxylic acids and ethyl 1,3,5-triazine-2,4,6-tricarboxylate to obtain substituted carbethoxythienopyrimidines, which are then hydrolyzed[_{{{CITATION{{{_1{Efficient method for the synthesis of novel substituted thieno2,3-d ....
Industrial Production Methods: The industrial production of this compound typically involves scaling up the aforementioned synthetic routes, optimizing reaction conditions to achieve higher yields, and ensuring the purity of the final product through various purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, alcohols, or halides under various conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols.
Reduction: Amines, alcohols, or hydrogenated derivatives.
Substitution: Substituted pyrimidines or thienopyrimidines.
Scientific Research Applications
Medicinal Chemistry Applications
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Targeting PI5P4K Enzymes
- Recent studies have highlighted the role of phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) in various diseases, including cancer and neurodegenerative disorders. 4-Chlorothieno[2,3-D]pyrimidine derivatives have been identified as selective inhibitors of PI5P4Kγ, demonstrating submicromolar inhibition levels and high ligand efficiency . These compounds are being explored for their therapeutic potential in treating conditions like cancer and immunological disorders.
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Anti-Cancer Activity
- A series of thieno[2,3-d]pyrimidine derivatives, including those based on 4-chlorothieno[2,3-D]pyrimidine-6-carboxylic acid, have shown promising results in inhibiting tumor cell growth. For instance, compounds synthesized from this scaffold demonstrated significant inhibitory effects against triple-negative breast cancer cells . The most potent derivatives exhibited inhibition rates ranging from 43% to 87% against various cancer cell lines .
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Sirtuin Inhibition
- Thieno[3,2-d]pyrimidine derivatives have been investigated as sirtuin inhibitors. Sirtuins are a family of proteins involved in cellular regulation and are implicated in aging and metabolic diseases. The application of this compound in this context could lead to novel therapeutic strategies targeting these pathways .
Synthesis and Derivative Development
The synthesis of this compound involves multiple synthetic routes that allow for the introduction of various substituents to enhance biological activity. For example:
- Reactions with Substituted Phenyls: Compounds synthesized by reacting 5-substituted-4-chlorothienopyrimidine with substituted phenyls have yielded derivatives with improved anti-cancer properties .
Case Studies
Mechanism of Action
The mechanism by which 4-Chlorothieno[2,3-D]pyrimidine-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
4-Bromothieno[2,3-D]pyrimidine-6-carboxylic acid
4-Methylthieno[2,3-D]pyrimidine-6-carboxylic acid
4-Nitrothieno[2,3-D]pyrimidine-6-carboxylic acid
Uniqueness: 4-Chlorothieno[2,3-D]pyrimidine-6-carboxylic acid stands out due to its specific structural features, such as the presence of the chloro group, which influences its reactivity and biological activity. This compound's unique properties make it a valuable tool in various research and industrial applications.
Biological Activity
4-Chlorothieno[2,3-D]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of the pyrimidine family, which is known for its wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed analysis of the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_6H_3ClN_2O_2S, with a molecular weight of approximately 214.63 g/mol. Its structure features a fused thieno and pyrimidine ring system, which is essential for its biological activity.
Key Structural Features
Feature | Description |
---|---|
Molecular Formula | C₆H₃ClN₂O₂S |
Molecular Weight | 214.63 g/mol |
Functional Groups | Chlorine atom, carboxylic acid |
Ring System | Thieno-pyrimidine |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial and fungal strains, demonstrating promising results as an antibacterial and antifungal agent. The compound's mechanism may involve the inhibition of key enzymes necessary for microbial survival.
Anti-Inflammatory Effects
The compound has shown potential as an anti-inflammatory agent. It appears to inhibit the expression and activity of inflammatory mediators such as cytokines and prostaglandins. In vitro studies have demonstrated that this compound can significantly reduce inflammation markers in cell cultures.
Anticancer Activity
This compound has been studied for its anticancer properties. Preliminary findings suggest that it may inhibit the growth of various cancer cell lines, including breast cancer cells (MDA-MB-231). The compound's structural similarities to other bioactive molecules suggest it may interfere with cellular signaling pathways involved in cancer proliferation.
Case Studies and Research Findings
- Anticancer Activity in Breast Cancer Models : A study evaluated the cytotoxic effects of several thieno[2,3-D]pyrimidine derivatives on breast cancer cell lines. Among them, this compound exhibited significant inhibitory effects with an IC50 value indicating potent activity against MDA-MB-231 cells (IC50 = 27.6 μM) .
- Inhibition of PI3K Pathway : Another study focused on the inhibition of phosphoinositide 3-kinase (PI3K) isoforms by thieno[2,3-D]pyrimidines. The results indicated that derivatives similar to this compound could effectively inhibit PI3Kβ and PI3Kγ isoforms, crucial in cancer progression .
Data Table: Summary of Biological Activities
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, initial studies suggest that it may interact with key enzymes involved in cellular signaling pathways or DNA synthesis. This interaction may be pivotal in modulating inflammatory responses and inhibiting tumor growth.
Future Directions
Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:
- Detailed mechanistic studies to understand how this compound interacts with specific biological targets.
- In vivo studies to evaluate its efficacy and safety profile.
- Structure-activity relationship (SAR) studies to optimize its pharmacological properties for potential therapeutic applications.
Properties
IUPAC Name |
4-chlorothieno[2,3-d]pyrimidine-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2S/c8-5-3-1-4(7(11)12)13-6(3)10-2-9-5/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZIELMLHCTSQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C(=NC=N2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726402 | |
Record name | 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86825-96-9 | |
Record name | 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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